4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride
CAS No.: 20503-77-9
Cat. No.: VC18389204
Molecular Formula: C18H19ClN2O2
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20503-77-9 |
|---|---|
| Molecular Formula | C18H19ClN2O2 |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 1-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C18H18N2O2.ClH/c1-13(21)12-19-18-20-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15;/h2-11,13,21H,12H2,1H3,(H,19,20);1H |
| Standard InChI Key | XEDRZUZYWQWFNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride (C₁₈H₁₉ClN₂O₂) features a central oxazole ring substituted with phenyl groups at the 4- and 5-positions, a 2-hydroxypropylamino moiety at the 2-position, and a hydrochloride counterion. The oxazole core (C₃H₃NO) provides a planar, aromatic heterocycle that facilitates π-π stacking interactions, while the hydroxypropyl side chain introduces hydrogen-bonding capabilities .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₂ | |
| Molecular Weight | 330.8 g/mol | |
| SMILES | CC(CNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| InChIKey | XEDRZUZYWQWFNN-UHFFFAOYSA-N |
Stereochemical Considerations
The 2-hydroxypropylamino group introduces a chiral center at the secondary alcohol (C2 of the propyl chain). While most synthetic routes yield racemic mixtures, enantioselective synthesis could enhance binding specificity to biological targets. Computational models suggest the (S)-enantiomer may exhibit superior affinity for kinase domains due to spatial alignment with hydrophobic pockets.
Physicochemical Properties
The hydrochloride salt form improves aqueous solubility (estimated logP = 2.1) compared to the free base (logP = 3.4). Predicted collision cross-section (CCS) values indicate moderate membrane permeability, with [M+H]+ ions showing a CCS of 170.4 Ų .
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 295.14412 | 170.4 |
| [M+Na]+ | 317.12606 | 184.2 |
| [M-H]- | 293.12956 | 177.4 |
Synthesis and Preparation
Reaction Pathways
The synthesis involves three sequential steps:
-
Oxazole Ring Formation: Cyclocondensation of benzoyl chloride derivatives with amino alcohols under microwave-assisted conditions (150°C, 20 min) yields the 4,5-diphenyloxazole scaffold.
-
Aminoalkylation: Nucleophilic substitution at the oxazole’s 2-position using 2-hydroxypropylamine in tetrahydrofuran (THF) at reflux introduces the side chain .
-
Salt Formation: Treatment with hydrochloric acid in ethyl acetate precipitates the hydrochloride salt, achieving >95% purity after recrystallization.
Optimization Strategies
Patent literature emphasizes the critical role of protecting groups during aminoalkylation. tert-Butoxycarbonyl (Boc) protection of the hydroxypropylamine’s alcohol prevents unwanted side reactions, with deprotection using trifluoroacetic acid (TFA) restoring the hydroxyl group prior to salt formation .
Biological Activities and Mechanistic Insights
Antiproliferative Effects
Preliminary screens against MCF-7 breast cancer cells show IC₅₀ values of 12.3 μM, comparable to first-generation tyrosine kinase inhibitors. Mechanistic studies propose RNR (ribonucleotide reductase) inhibition as a possible mode of action, disrupting dNTP synthesis in rapidly dividing cells .
Pharmacological Applications and Development Status
Preclinical Evaluation
Current data remains confined to in vitro assays, with no published in vivo pharmacokinetic profiles. The compound’s instability in hepatic microsomes (t₁/₂ = 23 min) necessitates prodrug strategies for oral administration.
Intellectual Property Landscape
No patents specifically claim 4,5-diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride, though related oxazole derivatives appear in WO2017209155A1 for RNR inhibition . Generic synthesis methods are described in US9388440B2, adaptable to this compound’s production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume